2-Methoxyestradiol-13C,d3

LC-MS/MS Isotope Dilution Bioanalysis

2-Methoxyestradiol-13C,d3 (CAS 1217470-09-1) features dual ¹³C/d3 labeling with a +4 Da mass shift, ensuring precise LC-MS/MS quantification of 2-methoxyestradiol by preventing chromatographic separation and ion suppression typical of deuterium-only IS. This design corrects matrix effects in plasma for oncology PK and metabolomics studies. Request specifications and bulk availability.

Molecular Formula C19H26O3
Molecular Weight 306.4 g/mol
Cat. No. B15088212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyestradiol-13C,d3
Molecular FormulaC19H26O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2+1D3
InChIKeyCQOQDQWUFQDJMK-XUEZWXILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyestradiol-13C,d3: The Dual-Labeled Internal Standard for LC-MS/MS Quantification of 2-Methoxyestradiol


2-Methoxyestradiol-13C,d3 is a stable isotope-labeled analog of 2-methoxyestradiol (2-ME2), an endogenous estradiol metabolite with documented antineoplastic and antiangiogenic properties . This compound incorporates one carbon-13 (¹³C) atom at the methoxy position and three deuterium (²H) atoms, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte . Its primary utility lies in serving as a high-fidelity internal standard (IS) for the precise and accurate quantification of 2-methoxyestradiol in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Unlabeled or Single-Isotope 2-Methoxyestradiol Analogs Cannot Substitute for 2-Methoxyestradiol-13C,d3 in Regulated Bioanalysis


In quantitative bioanalytical workflows, substituting 2-Methoxyestradiol-13C,d3 with either unlabeled 2-methoxyestradiol or a deuterium-only analog (e.g., 2-Methoxyestradiol-d5) introduces significant analytical error that compromises data integrity. Unlabeled compound cannot serve as an internal standard because it is indistinguishable from the endogenous analyte, precluding any correction for matrix effects, extraction efficiency, or ionization variability [1]. Deuterium-only internal standards, while offering mass differentiation, are susceptible to chromatographic separation from the analyte due to the significant physicochemical differences between protium and deuterium—a phenomenon well-documented to impair ion suppression compensation and reduce assay accuracy [2]. The dual ¹³C/²H labeling strategy of 2-Methoxyestradiol-13C,d3 was specifically designed to circumvent these limitations by providing both unambiguous mass discrimination and near-identical chromatographic behavior .

Quantitative Differentiation of 2-Methoxyestradiol-13C,d3 Against Competing Internal Standards: A Comparator-Based Evidence Guide


Superior Mass Spectrometric Discrimination: +4 Da Shift vs. Unlabeled Analyte for Unambiguous Quantification

2-Methoxyestradiol-13C,d3 provides a +4 Da mass shift relative to endogenous 2-methoxyestradiol, enabling complete baseline separation in the mass analyzer without altering chromatographic retention [1]. This mass increment is derived from one ¹³C (+1 Da) and three ²H (+3 Da) substitutions . In contrast, the unlabeled analyte (m/z 302.4) cannot be differentiated from the target compound in the sample .

LC-MS/MS Isotope Dilution Bioanalysis

Enhanced Chromatographic Co-Elution: ¹³C Labeling Minimizes Retention Time Shift Observed with Deuterium-Only Standards

The incorporation of a ¹³C atom in 2-Methoxyestradiol-13C,d3 is critical for maintaining chromatographic co-elution with the unlabeled analyte. Deuterium substitution alone (as in 2-Methoxyestradiol-d5) introduces a significant isotope effect that can cause partial or complete chromatographic separation under UPLC conditions, reducing the internal standard's ability to correct for ion suppression . Studies comparing ¹³C- and ²H-labeled internal standards demonstrate that ¹³C-labeled ISs co-elute with their analytes, whereas ²H-labeled ISs exhibit slight but measurable separation [1].

UPLC-MS/MS Isotope Effects Matrix Effect Correction

Improved Compensation for Ion Suppression: ¹³C-Labeled Standards Outperform ²H-Labeled Standards in UPLC-MS/MS

The use of ¹³C-labeled internal standards like 2-Methoxyestradiol-13C,d3 provides superior correction for ion suppression effects compared to deuterium-only labeled standards. In a direct comparison using UPLC-MS/MS, ¹³C-labeled ISs demonstrated an improved ability to compensate for ion suppression relative to ²H-labeled ISs, which is attributed to their closer chromatographic alignment with the analyte [1]. This translates to lower variability in quantitation when analyzing complex biological samples.

Ion Suppression Matrix Effects Bioanalytical Method Validation

High Chemical Purity (≥98%) Essential for Trace-Level Quantification in Clinical and Preclinical Studies

Commercially available 2-Methoxyestradiol-13C,d3 is supplied with a minimum purity specification of ≥98% (often ≥98 atom% isotopic enrichment) as documented by multiple certified vendors [1]. This level of purity is critical when the internal standard is used to quantify 2-methoxyestradiol in human plasma at concentrations as low as 1 ng/mL, where impurities in the IS could contribute to background signal and compromise the lower limit of quantitation (LLOQ) [2].

Quality Control Stable Isotope-Labeled Standard Analytical Chemistry

Optimized for MRM Transitions: Distinct Precursor → Product Ion Pairs Enable High Specificity

The dual isotopic labeling of 2-Methoxyestradiol-13C,d3 yields a unique MRM transition pair that is completely resolved from the endogenous analyte. In a validated LC-MS/MS method for 2-methoxyestradiol, the unlabeled compound was monitored via m/z 303.1 → 136.8, while the deuterated IS (2ME2-d5) was monitored at m/z 308.1 → 138.8 [1]. For 2-Methoxyestradiol-13C,d3, the precursor ion shifts to m/z 307.1 (due to +4 Da), enabling an equally distinct MRM channel without crosstalk . This specificity is paramount for accurate quantification in the presence of isobaric interferences.

MRM Tandem Mass Spectrometry Isotope Dilution

Optimal Research and Industrial Use Cases for 2-Methoxyestradiol-13C,d3 Based on Analytical Performance Evidence


Clinical Pharmacokinetic (PK) Studies of 2-Methoxyestradiol (Panzem®)

In Phase I/II clinical trials evaluating oral 2-methoxyestradiol (e.g., Panzem®) for oncology indications, accurate quantification of the drug in human plasma is essential for determining PK parameters. 2-Methoxyestradiol-13C,d3 serves as the ideal internal standard for these LC-MS/MS assays, enabling precise measurement across the therapeutic concentration range (1–100 ng/mL) [1]. Its +4 Da mass shift and co-elution with the analyte ensure that matrix effects from plasma proteins and phospholipids are effectively compensated, supporting the rigorous accuracy (105–108%) and precision (3.62–5.68% CV) required for regulatory submission [2].

Endogenous Biomarker Quantification in Estrogen Metabolism Research

2-Methoxyestradiol is an endogenous estrogen metabolite implicated in preeclampsia and cancer progression. Stable isotope dilution LC-MS/MS methods employing 2-Methoxyestradiol-13C,d3 as an internal standard are capable of quantifying this metabolite at physiologically relevant concentrations (low pg/mL) in human serum and urine . The use of a ¹³C-labeled IS, rather than a deuterium-only analog, is critical for maintaining assay robustness across large sample cohorts where subtle shifts in retention time could introduce batch-to-batch variability [3].

Regulated Bioanalysis for IND-Enabling Preclinical Toxicology Studies

In GLP-compliant preclinical toxicology studies supporting an Investigational New Drug (IND) application, the analytical method must be fully validated according to FDA Bioanalytical Method Validation guidance. 2-Methoxyestradiol-13C,d3 is the preferred internal standard for these applications because its ¹³C label minimizes ion suppression variability across different animal matrices (e.g., mouse, rat, dog plasma), a common source of assay failure during method transfer [4]. The high purity (≥98%) and documented stability of this standard further support its use in long-term stability studies required for sample analysis [5].

Development of Multiplexed Estrogen Metabolite Profiling Assays

Modern metabolomics platforms aim to quantify panels of 10–15 estrogen metabolites simultaneously. In such multiplexed LC-MS/MS assays, 2-Methoxyestradiol-13C,d3 is included as part of a cocktail of stable isotope-labeled internal standards to correct for differential extraction and ionization efficiencies across the panel . Its distinct mass signature prevents interference with other labeled standards in the mixture, enabling accurate quantification of 2-methoxyestradiol even in the presence of closely eluting isomeric metabolites.

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